![molecular formula C16H20ClFN4O2S B10940058 1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10940058.png)
1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzyl Halide: The starting material, 2-chloro-6-fluorobenzyl chloride, can be synthesized by chlorination and fluorination of benzyl compounds.
Piperazine Derivatization: The benzyl halide is then reacted with piperazine under basic conditions to form the benzylpiperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-(2-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-(2-chloro-6-fluorobenzyl)-4-(sulfonyl)piperazine
Uniqueness
1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The sulfonyl group attached to the pyrazole ring also adds to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20ClFN4O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H20ClFN4O2S/c1-12-16(11-20(2)19-12)25(23,24)22-8-6-21(7-9-22)10-13-14(17)4-3-5-15(13)18/h3-5,11H,6-10H2,1-2H3 |
InChI Key |
KHEYTYCVJXSFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
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